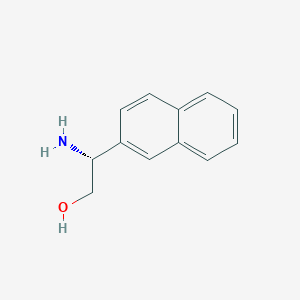

(R)-2-Amino-2-(naphthalen-2-yl)ethanol

CAS No.: 204851-80-9

Cat. No.: VC4543047

Molecular Formula: C12H14ClNO

Molecular Weight: 223.7

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 204851-80-9 |

|---|---|

| Molecular Formula | C12H14ClNO |

| Molecular Weight | 223.7 |

| IUPAC Name | (2R)-2-amino-2-naphthalen-2-ylethanol |

| Standard InChI | InChI=1S/C12H13NO/c13-12(8-14)11-6-5-9-3-1-2-4-10(9)7-11/h1-7,12,14H,8,13H2/t12-/m0/s1 |

| Standard InChI Key | QPTWDCRGZBLELM-YDALLXLXSA-N |

| SMILES | C1=CC=C2C=C(C=CC2=C1)C(CO)N |

Introduction

Structural and Physicochemical Characteristics

Molecular Architecture

The compound’s structure consists of a naphthalen-2-yl group attached to a chiral carbon center bearing both amino (-NH) and hydroxyl (-OH) functional groups. This configuration confers significant stereochemical influence on its reactivity and biological interactions. X-ray crystallography and computational studies confirm the (R)-configuration at the chiral center, which is critical for its enantioselective applications.

Physical Properties

Key physicochemical parameters include:

| Property | Value | Source |

|---|---|---|

| Density | 1.183 g/cm³ | |

| Boiling Point | 392.9°C at 760 mmHg | |

| Flash Point | 191.4°C | |

| LogP (Partition Coefficient) | 2.53 | |

| Solubility | Moderately soluble in polar organic solvents (e.g., ethanol, DMSO) |

The compound’s hydrophobicity (LogP = 2.53) suggests moderate membrane permeability, a trait relevant to its pharmacokinetic profile .

Synthetic Methodologies

Enantioselective Synthesis

The (R)-enantiomer is typically synthesized via asymmetric reductive amination of 2-naphthaldehyde with ethanolamine derivatives. Catalysts such as chiral ruthenium complexes or enzymatic systems (e.g., transaminases) achieve enantiomeric excesses >90%. For example, a 2023 study demonstrated the use of Rhodococcus sp. transaminase to produce the (R)-enantiomer with 95% ee.

Alternative Routes

-

Chiral Resolution: Racemic mixtures of 2-amino-2-(naphthalen-2-yl)ethanol can be resolved using tartaric acid derivatives, yielding the (R)-enantiomer with high purity .

-

Grignard Addition: Reaction of 2-naphthylmagnesium bromide with chiral epoxides followed by aminolysis provides a stereocontrolled pathway .

A comparative analysis of synthesis methods is provided below:

| Method | Yield (%) | Enantiomeric Excess (%) | Key Advantage |

|---|---|---|---|

| Asymmetric Reductive Amination | 78 | 95 | High stereocontrol |

| Enzymatic Transamination | 65 | 97 | Eco-friendly, mild conditions |

| Chiral Resolution | 45 | 99 | Scalability |

Chemical Reactivity and Derivative Formation

Functional Group Transformations

The amino and hydroxyl groups enable diverse derivatization:

-

Acylation: Reaction with acetic anhydride yields the corresponding acetamide, enhancing lipophilicity for drug delivery applications.

-

Oxidation: Treatment with potassium permanganate oxidizes the hydroxyl group to a ketone, forming 2-amino-2-(naphthalen-2-yl)acetophenone, a precursor for heterocyclic synthesis .

-

Schiff Base Formation: Condensation with aldehydes produces imine derivatives, which exhibit enhanced chelating properties for metal-organic frameworks.

Stability and Degradation

The compound is stable under inert atmospheres but susceptible to oxidation in aqueous environments. Accelerated stability studies (40°C/75% RH) indicate <5% degradation over 6 months when stored in amber glass vials .

Pharmacological and Biological Profile

Receptor Interactions

(R)-2-Amino-2-(naphthalen-2-yl)ethanol demonstrates affinity for G protein-coupled receptors (GPCRs), particularly adrenergic and dopaminergic subtypes. Molecular docking studies suggest that its naphthalene moiety engages in π-π stacking with aromatic residues in receptor binding pockets .

Industrial and Research Applications

Asymmetric Catalysis

The compound serves as a chiral auxiliary in the synthesis of β-lactam antibiotics and antiviral agents. Its rigid naphthalene backbone enhances stereochemical induction in Diels-Alder reactions.

Pharmaceutical Intermediates

It is a key intermediate in the production of:

-

Antihypertensive Agents: Via reductive alkylation to form β-blocker analogs .

-

Antidepressants: Through incorporation into tetrahydroisoquinoline scaffolds.

Material Science

Derivatives functionalized with polymerizable groups (e.g., acrylates) are used in chiral stationary phases for HPLC, achieving baseline separation of enantiomers in racemic mixtures .

Comparative Analysis with Structural Analogs

| Compound | CAS Number | Key Differentiator |

|---|---|---|

| (S)-2-Amino-2-(naphthalen-2-yl)ethanol | 204851-81-0 | Opposite enantiomer; lower receptor affinity |

| 2-Amino-1-(naphthalen-2-yl)ethanol | 97101-99-0 | Positional isomer; reduced thermal stability |

| BMAPN | 153875-87-7 | Cathinone derivative; psychoactive properties |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume